amino}methyl)-4-methylphenol CAS No. 115717-41-4](/img/structure/B14308341.png)
2,6-Bis({[2-(diethylamino)ethyl](ethyl)amino}methyl)-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple amine groups and a phenolic core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol typically involves multiple steps, starting with the preparation of the phenolic core. The phenolic core is then functionalized with diethylaminoethyl groups through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while reduction of the amine groups can result in secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amine groups play a crucial role in these interactions, often forming hydrogen bonds or ionic interactions with the target molecules. The phenolic core can also participate in redox reactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol can be compared with other similar compounds, such as:
2,2’-Oxybis(N,N-dimethylethylamine): This compound has a similar amine structure but lacks the phenolic core.
N,N,N’,N’-Tetramethyl-2,2’-oxybis(ethylamine): Another similar compound with multiple amine groups but different structural features.
The uniqueness of 2,6-Bis({2-(diethylamino)ethylamino}methyl)-4-methylphenol lies in its combination of a phenolic core with multiple amine groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
115717-41-4 |
|---|---|
Molekularformel |
C25H48N4O |
Molekulargewicht |
420.7 g/mol |
IUPAC-Name |
2,6-bis[[2-(diethylamino)ethyl-ethylamino]methyl]-4-methylphenol |
InChI |
InChI=1S/C25H48N4O/c1-8-26(9-2)14-16-28(12-5)20-23-18-22(7)19-24(25(23)30)21-29(13-6)17-15-27(10-3)11-4/h18-19,30H,8-17,20-21H2,1-7H3 |
InChI-Schlüssel |
UOLXTQQQFVANGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN(CC)CC1=CC(=CC(=C1O)CN(CC)CCN(CC)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


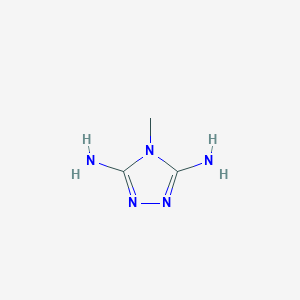
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(bromomethyl)benzene]](/img/structure/B14308288.png)
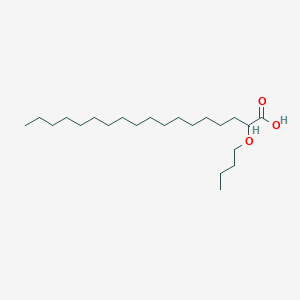
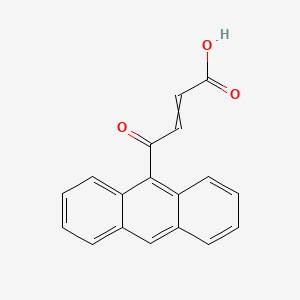
![1-[2,5-Dimethoxy-4-(2-phenylethenyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14308299.png)
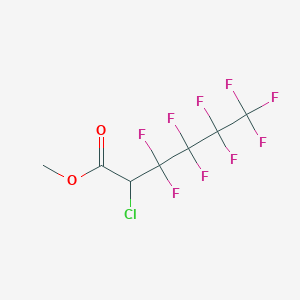

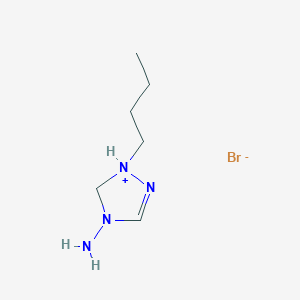
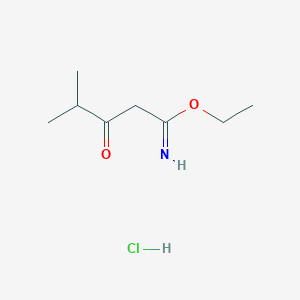
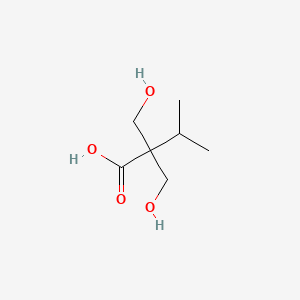
![2,4-Pyrimidinediamine, 5-[(methylphenyl)methyl]-](/img/structure/B14308339.png)
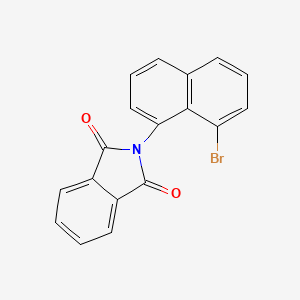
![N,N,N-Triethyl-1-[(trimethylsilyl)oxy]ethan-1-aminium iodide](/img/structure/B14308346.png)
![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-2-yn-1-yl]oxy}silane](/img/structure/B14308348.png)
